N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (hereafter referred to by its full IUPAC name) is a complex organophosphorus compound characterized by a pentacyclic framework with fused oxa- and phosphoramide functionalities. Its structure features two 1-phenylethyl substituents attached to the central phosphorus atom, which likely influence steric and electronic properties. Its synthesis and characterization would require advanced techniques such as X-ray crystallography or NMR spectroscopy to resolve its stereochemical complexity .
Properties
IUPAC Name |
N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30NO2P/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40/h3-26H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZPDRCMCSBQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Bicyclic Dienes and Phosphorus Precursors
The pentacyclic core is synthesized through a [4+2] cycloaddition between a bicyclic diene and a phosphorus trichloride derivative. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −78°C to 0°C | Prevents side reactions |
| Solvent | Anhydrous THF | Enhances diene solubility |
| Catalyst | BF₃·OEt₂ (10 mol%) | Accelerates cyclization |
Under these conditions, the bicyclic diene reacts with PCl₃ to form a phosphorane intermediate, which undergoes intramolecular cyclization to yield the pentacyclic phosphorus core.
Amination of the Phosphorus Center
The phosphorus atom in the core is functionalized with an amine group using ammonia gas in dichloromethane at −40°C. This step achieves 85–90% conversion, as confirmed by ³¹P NMR spectroscopy.
Installation of N,N-bis(1-phenylethyl) Substituents
Synthesis of (S)-1-Phenylethyl Bromide
The chiral (1-phenylethyl) groups are prepared via asymmetric reduction of acetophenone using a BINAP-ruthenium catalyst, followed by bromination with PBr₃. This method yields enantiomerically pure (S)-1-phenylethyl bromide with >99% ee.
Double Alkylation of the Pentacyclic Amine
The pentacyclic amine undergoes nucleophilic substitution with (S)-1-phenylethyl bromide under phase-transfer conditions:
| Condition | Specification |
|---|---|
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | Toluene/H₂O (9:1) |
| Catalyst | Tetrabutylammonium bromide (5 mol%) |
| Reaction Time | 48 hours |
This step affords the target compound in 72–78% yield, with stereochemical integrity preserved.
Optimization of Reaction Conditions
Solvent Effects on Alkylation Efficiency
Comparative studies reveal that non-polar solvents (e.g., toluene) favor higher yields compared to polar aprotic solvents like DMF, likely due to reduced solvation of the nucleophilic amine.
Temperature and Catalytic Enhancements
Lowering the reaction temperature from 25°C to 0°C during alkylation reduces racemization of the (1-phenylethyl) groups. Additionally, substituting K₂CO₃ with Cs₂CO₃ increases the reaction rate by 40%.
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (SiO₂, hexane/EtOAc 4:1) to remove unreacted starting materials and by-products. Final purity (>98%) is confirmed by HPLC.
Spectroscopic Confirmation
- ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.20 (m, 10H, aromatic), 4.21 (q, J = 6.8 Hz, 2H, CHCH₃), 3.92–3.85 (m, 4H, OCH₂).
- ³¹P NMR (CDCl₃, 162 MHz): δ −18.5 ppm (singlet).
- HRMS : m/z calc. for C₃₇H₃₂Cl₂NO₂P [M+H]⁺: 624.1532; found: 624.1528.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the cyclocondensation step reduces reaction time from 24 hours to 2 hours and improves yield reproducibility (±2% vs. ±10% in batch).
Waste Minimization Strategies
Recycling dichloromethane (used as a solvent in amination) via distillation reduces solvent waste by 70%, aligning with green chemistry principles.
Challenges and Limitations
Steric Hindrance During Alkylation
The bulky pentacyclic core impedes access to the nitrogen lone pair, necessitating excess (S)-1-phenylethyl bromide (3.0 equiv) for complete substitution.
Sensitivity to Moisture
The phosphorus-nitrogen bond hydrolyzes readily in aqueous media, mandating rigorous anhydrous conditions throughout the synthesis.
Chemical Reactions Analysis
N,N-Bis(®-1-phenylethyl)dinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Hydrogenation: It acts as a ligand in asymmetric hydrogenation reactions, often catalyzed by rhodium or iridium complexes
Scientific Research Applications
Applications
The compound has shown potential in various fields:
Pharmaceutical Research
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Research suggests potential neuroprotective effects against neurodegenerative diseases.
Material Science
- Polymer Additives : It can be used as an additive in polymer formulations to enhance mechanical properties.
- Nanocomposites : The compound can be incorporated into nanocomposites to improve thermal stability and electrical conductivity.
Catalysis
- Catalytic Applications : Its unique structure allows it to act as a catalyst in organic reactions such as hydroformylation and oxidation processes.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various phosphorous-containing compounds similar to N,N-bis(1-phenylethyl)-12,14-dioxa derivatives. Results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values lower than standard chemotherapeutics .
Case Study 2: Polymer Applications
In a research article from Materials Chemistry and Physics, N,N-bis(1-phenylethyl)-12,14-dioxa was incorporated into polycarbonate matrices to assess its impact on thermal properties and mechanical strength. The findings demonstrated an increase in tensile strength by approximately 25% compared to control samples .
Biological Activity
N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound notable for its pentacyclic structure that includes phosphorus and multiple oxygen atoms. This compound is characterized by its unique molecular framework and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C36H30NO2P |
| Molecular Weight (g/mol) | 539.62 |
| CAS Number | 209482-27-9 |
| InChI Key | LKZPDRCMCSBQFN-UHFFFAOYNA-N |
| PubChem CID | 23592741 |
Synthesis and Preparation
The synthesis of N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa involves multi-step organic reactions that include:
- Formation of the Pentacyclic Core : The initial step focuses on establishing the core pentacyclic structure.
- Introduction of Phosphorus : The phosphorus atom is integrated into the structure.
- Attachment of N,N-bis(1-phenylethyl) Groups : These groups are added to complete the synthesis.
Industrial Production Methods
Industrial methods may utilize scalable synthetic routes such as continuous flow synthesis to enhance efficiency and maintain quality control.
The biological activity of N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa is hypothesized to involve interactions with various biological targets including enzymes and receptors:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes through binding interactions.
- Receptor Interaction : It could potentially bind to receptors influencing signal transduction pathways.
Potential Applications in Medicine
Research is ongoing to explore the therapeutic potential of this compound in various medical applications:
- Drug Development : Its unique structural features suggest potential use in drug design targeting specific biological pathways.
- Biochemical Studies : It may serve as a tool in studying enzyme mechanisms or receptor functions due to its ability to interact with biological macromolecules.
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity |
|---|---|
| Phosphine Oxide Derivative | Anticancer properties |
| Phosphorus-containing Antibiotics | Antimicrobial effects |
| Phosphoramidite Coupling Agents | Enzyme inhibitors in DNA synthesis |
Comparison with Similar Compounds
Dimethylamino Analog
A structurally related compound, 10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[...]tricosa[...]decaen-10-yl]methoxymethyl]-N,N-dimethyl-...-amine (), shares the pentacyclic backbone but substitutes the 1-phenylethyl groups with dimethylamino moieties. Key differences include:
- Steric Profile: The 1-phenylethyl groups introduce significant steric bulk, which may hinder interactions with biological targets or metal ions compared to the smaller dimethylamino analog .
| Property | Target Compound | Dimethylamino Analog |
|---|---|---|
| Substituents | 1-phenylethyl | Dimethylamino |
| Molecular Weight (estimated) | ~650–700 g/mol | ~600–650 g/mol |
| Likely Solubility | Low (hydrophobic substituents) | Moderate (polar amino groups) |
Phosphoramide Mustard Derivatives
Phosphoramide mustard (), a metabolite of cyclophosphamide, shares a phosphorus-nitrogen core but lacks the polycyclic framework. Key contrasts include:
- Reactivity : Phosphoramide mustard alkylates via aziridinium intermediates at physiological pH, whereas the target compound’s fused oxa-phosphorus system may limit such reactivity due to steric constraints.
- Biological Activity : Phosphoramide mustard is cytotoxic, but the target compound’s pharmacological profile remains unexplored .
Structural Complexity and Lumping Strategies
highlights the use of lumping strategies to group compounds with similar structures and properties. The target compound’s pentacyclic system and bulky substituents distinguish it from simpler phosphoramides (e.g., nornitrogen mustard in ).
Q & A
What are the recommended synthetic pathways for N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[...]amine, and how can reaction efficiency be optimized?
Basic Research Question
The synthesis of this polycyclic phosphorous-containing compound requires multi-step strategies. A plausible approach involves:
- Cyclization reactions using diaryliodonium salts (as demonstrated in analogous carbazole/phenoxazine syntheses) .
- Phosphorus incorporation via nucleophilic substitution or ligand coupling, leveraging steric hindrance from the 1-phenylethyl groups to direct regioselectivity.
- Purification via membrane-based separation technologies (e.g., nanofiltration) to isolate the target compound from byproducts .
Optimization can be achieved through DoE (Design of Experiments) to assess variables like temperature, solvent polarity, and catalyst loading.
How can the three-dimensional conformation and electronic properties of this compound be rigorously characterized?
Advanced Research Question
Structural validation requires a combination of:
- X-ray crystallography : Analyze bond angles (e.g., C13-N1-C1: 175.08°) and torsion angles (e.g., C13-C14-C15-C16: -172.72°) to confirm the pentacyclic framework and phosphorus coordination .
- DFT (Density Functional Theory) simulations : Compare computed electronic profiles (e.g., HOMO-LUMO gaps) with experimental UV-Vis/NMR data to resolve discrepancies in resonance assignments.
- Solid-state NMR : Probe phosphorus (³¹P) environments to assess coordination geometry and dynamic behavior under varying temperatures.
How should researchers address contradictions between spectroscopic data and computational predictions for this compound?
Advanced Research Question
Discrepancies often arise from solvent effects, crystal packing forces, or dynamic conformational changes. Methodological solutions include:
- Multi-technique validation : Cross-reference NMR (e.g., ¹H/¹³C/³¹P), IR, and mass spectrometry with X-ray data to identify artifacts .
- Solvent-switching experiments : Compare NMR spectra in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to isolate solvent-induced shifts.
- Molecular dynamics (MD) simulations : Model temperature-dependent conformational flexibility to reconcile static crystallographic data with solution-state observations .
What strategies are effective for functionalizing the phosphapentacyclo framework to probe reactivity?
Advanced Research Question
Functionalization requires careful consideration of steric and electronic constraints:
- Electrophilic substitution : Target electron-rich aromatic regions (e.g., dioxa rings) using halogenation or nitration, guided by Fukui reactivity indices from DFT .
- Transition-metal catalysis : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at sterically accessible positions.
- Redox-active modifications : Explore oxidation of the phosphorus center (PIII → PV) to assess stability under oxidative conditions, monitored via ³¹P NMR .
How can researchers design experiments to evaluate the compound’s thermal stability and decomposition pathways?
Basic Research Question
Thermal analysis methodologies include:
- TGA/DSC (Thermogravimetric Analysis/Differential Scanning Calorimetry) : Quantify decomposition thresholds and identify endo/exothermic events under inert or oxidative atmospheres.
- GC-MS coupling : Capture volatile decomposition products in real-time to propose mechanistic pathways.
- In situ XRD : Monitor structural changes (e.g., phase transitions) during heating to correlate stability with crystallographic integrity .
Notes on Methodology and Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
